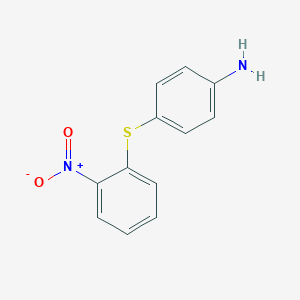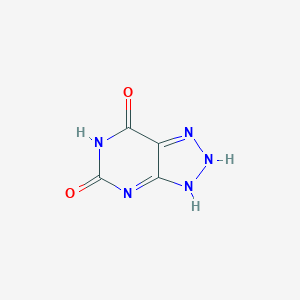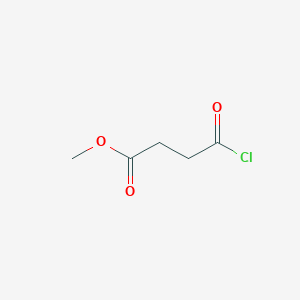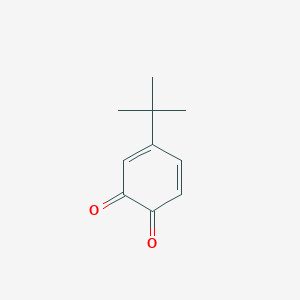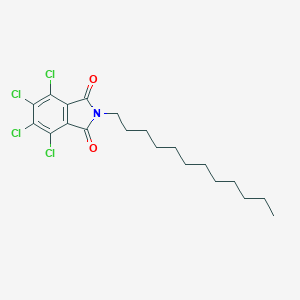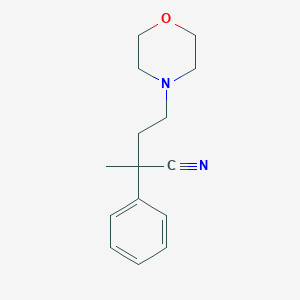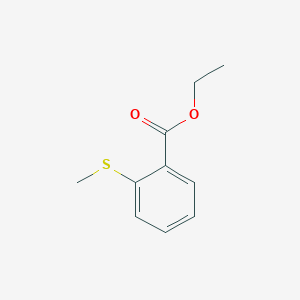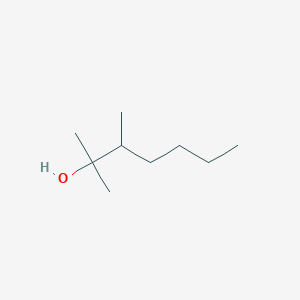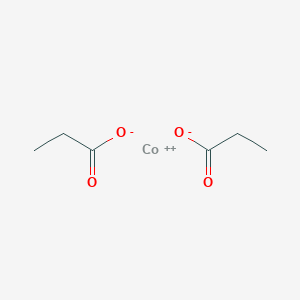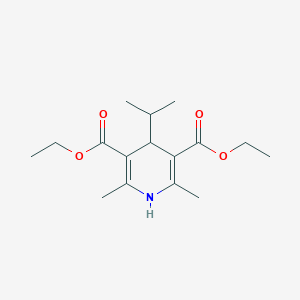
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester, also known as PID, is a chemical compound that has been widely studied for its potential applications in various scientific fields. PID is a colorless liquid that is soluble in most organic solvents and has a boiling point of 215°C.
Mechanism Of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester may have anti-inflammatory and anti-cancer effects.
Biochemical And Physiological Effects
Studies have shown that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been shown to have anti-cancer effects in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.
Advantages And Limitations For Lab Experiments
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has some limitations, including its high cost and limited availability in some regions. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester also has limited stability in aqueous solutions, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its derivatives, with improved yields and lower costs. Another area of interest is the development of new applications for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester in materials science, such as the synthesis of new MOFs with improved gas storage and separation properties. In medicinal chemistry, future research could focus on the development of new anti-inflammatory and anti-cancer agents based on the structure of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. Finally, further studies are needed to fully understand the mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be achieved through several methods, including the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and hydrochloric acid, followed by the addition of diethyl ether. Another method involves the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and acetic anhydride, followed by the addition of diethyl ether. Both methods yield high purity 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester with good yields.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied for its potential as an anti-inflammatory and anti-cancer agent.
properties
CAS RN |
1539-32-8 |
|---|---|
Product Name |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester |
Molecular Formula |
C16H25NO4 |
Molecular Weight |
295.37 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-20-15(18)13-10(5)17-11(6)14(12(13)9(3)4)16(19)21-8-2/h9,12,17H,7-8H2,1-6H3 |
InChI Key |
WCAAIKAJAUMTSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



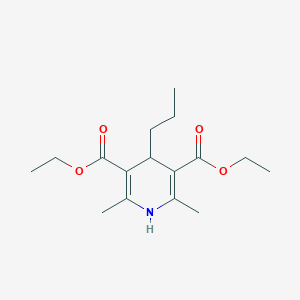
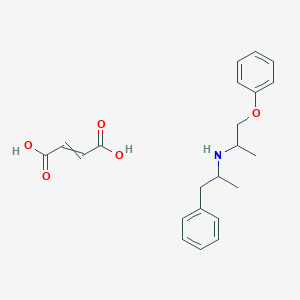
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
